molecular formula C14H9BrN2O B187458 2-bromo-N-(4-cyanophenyl)benzamide CAS No. 10278-47-4

2-bromo-N-(4-cyanophenyl)benzamide

Cat. No.: B187458
CAS No.: 10278-47-4
M. Wt: 301.14 g/mol
InChI Key: CGUMGABORJTSHH-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-cyanophenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl ring and a 4-cyanophenyl group attached to the amide nitrogen.

Properties

CAS No.

10278-47-4

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

2-bromo-N-(4-cyanophenyl)benzamide

InChI

InChI=1S/C14H9BrN2O/c15-13-4-2-1-3-12(13)14(18)17-11-7-5-10(9-16)6-8-11/h1-8H,(H,17,18)

InChI Key

CGUMGABORJTSHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

The table below highlights key structural and functional differences between 2-bromo-N-(4-cyanophenyl)benzamide and its analogues:

Compound Name Substituents (Benzoyl Ring / Amide Nitrogen) Key Properties Reference
This compound 2-Br / 4-Cyanophenyl High electron-withdrawing character due to Br (ortho) and CN (para); potential for strong dipole interactions. Crystallographic data not available. -
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br / 2-Nitrophenyl Nitro group (meta-directing) enhances rigidity; crystallized with two molecules per asymmetric unit (R factor = 0.049, T = 123 K). Mean σ(C–C) = 0.006 Å.
4-Bromo-N-(3,5-dimethoxyphenyl)-benzamide 4-Br / 3,5-Dimethoxyphenyl Methoxy groups (electron-donating) improve solubility in organic solvents; derivatives exhibit antimicrobial and antioxidant activities.
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 4-Br / 4-Methoxybenzamido Dual amide linkage increases steric bulk; synthesized via THF/pyridine-mediated acylation. Biological activity not reported.
Key Observations:
  • Position of Halogens : Bromine at the ortho position (target compound) vs. para position (4-bromo analogues) alters steric hindrance and electronic distribution. Ortho-substituted bromine may reduce rotational freedom compared to para-substituted derivatives.
  • Electron-Withdrawing vs.
  • Crystallographic Data : The 4-bromo-N-(2-nitrophenyl)benzamide exhibits a well-defined crystal lattice (R factor = 0.049) with two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., hydrogen bonding via nitro groups) absent in the target compound .

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